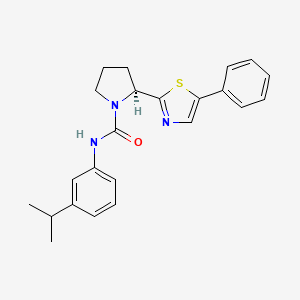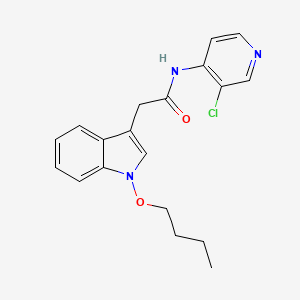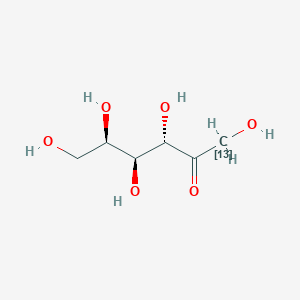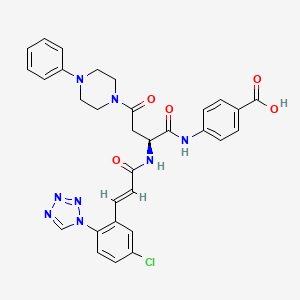
Bet-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BET inhibitors are a class of drugs that target bromodomain and extra-terminal motif (BET) proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins . Bet-IN-9 has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-9 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core heterocyclic structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bet-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bet-IN-9 has a wide range of scientific research applications, including:
Wirkmechanismus
Bet-IN-9 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to changes in gene expression and inhibition of cancer cell growth . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are key regulators of transcriptional activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bet-IN-9 include other BET inhibitors such as JQ1, OTX-015, and I-BET762. These compounds share a similar mechanism of action by targeting the bromodomains of BET proteins .
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for BET proteins, which makes it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its effectiveness and specificity compared to other BET inhibitors .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit BET proteins and modulate gene expression makes it a valuable tool in the study of epigenetics and cancer therapy. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action further enhances its utility in various fields of research.
Eigenschaften
Molekularformel |
C22H24N4O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-[5-(2,6-dimethylphenoxy)-3-(2-hydroxypropan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C22H24N4O3/c1-13-7-6-8-14(2)20(13)29-18-11-17(22(3,4)28)24-26(18)16-12-25(5)21(27)19-15(16)9-10-23-19/h6-12,23,28H,1-5H3 |
InChI-Schlüssel |
LTLOUPMVIDLGCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=NN2C3=CN(C(=O)C4=C3C=CN4)C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)











